molecular formula C8H11NOS B2445588 2-Methoxy-4-(methylsulfanyl)aniline CAS No. 1657-84-7

2-Methoxy-4-(methylsulfanyl)aniline

Cat. No.: B2445588
CAS No.: 1657-84-7
M. Wt: 169.24
InChI Key: WPSKJCXEBQDCHJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfanyl)aniline typically involves the introduction of the methoxy and methylsulfanyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is treated with methoxy and methylsulfanyl reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a methylsulfanyl group.

    4-Methoxy-2-methylsulfanylaniline: Similar structure but with different positioning of the methoxy and methylsulfanyl groups.

Uniqueness: 2-Methoxy-4-(methylsulfanyl)aniline is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxy-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKJCXEBQDCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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